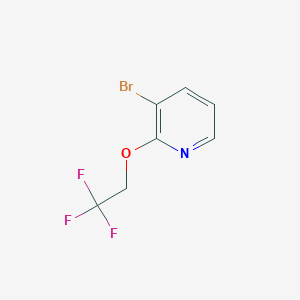

3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-5-2-1-3-12-6(5)13-4-7(9,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEKUOJPEJVREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626658 | |

| Record name | 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760207-89-4 | |

| Record name | 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Fluorinated Pyridine Building Block

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into lead compounds is a cornerstone of medicinal chemistry. The pyridine ring, a bioisostere of benzene, offers improved solubility and metabolic stability, while trifluoroethoxy groups can enhance binding affinity, lipophilicity, and metabolic resistance.[1] The title compound, this compound, represents a highly valuable and versatile intermediate that expertly combines these features. Its structure is particularly strategic, offering two distinct points for further chemical elaboration: the trifluoroethoxy group at the C-2 position, introduced via nucleophilic substitution, and a bromine atom at the C-3 position, primed for a variety of transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, grounded in mechanistic principles and field-proven experimental protocols, for researchers engaged in pharmaceutical and agrochemical development.

Part 1: Mechanistic Rationale and Precursor Selection

The Underlying Principle: Nucleophilic Aromatic Substitution (SNAr) on an Electron-Deficient Ring

Unlike electron-rich benzene, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic feature deactivates the ring towards electrophilic substitution but significantly activates it for Nucleophilic Aromatic Substitution (SNAr), especially when a good leaving group is present.[2] The reaction proceeds via a two-step addition-elimination mechanism.

The key to this reactivity lies in the stabilization of the negatively charged intermediate, known as a Meisenheimer complex.[2][3][4] When a nucleophile attacks the pyridine ring, the negative charge of the intermediate can be delocalized throughout the ring system. Crucially, if the attack occurs at the C-2 (ortho) or C-4 (para) positions, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom.[3][5][6] This is a highly stabilizing contribution, as nitrogen is better able to accommodate a negative charge than carbon. Consequently, the activation energy for the formation of this intermediate is lowered, and the reaction proceeds preferentially at these positions.[4][5][6]

Caption: General mechanism for SNAr at the C-2 position of pyridine.

Strategic Precursor Selection: The Orthogonal Reactivity of 3-Bromo-2-chloropyridine

The synthesis of the target molecule begins with the selection of an appropriate dihalogenated pyridine. The ideal precursor is 3-Bromo-2-chloropyridine.[7][8] This choice is deliberate and strategic, leveraging the differential reactivity of the two halogen atoms under different reaction conditions.[9][10]

-

SNAr Reactivity at C-2: The chloro group is located at the C-2 position, which is highly activated for nucleophilic attack by the adjacent ring nitrogen, as explained above. Chlorine is an excellent leaving group for SNAr reactions.

-

Cross-Coupling Reactivity at C-3: The bromo group at the C-3 position is significantly less activated towards SNAr. However, the Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, making it substantially more reactive in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[9][10]

This "orthogonal" reactivity is highly advantageous. It allows for the selective displacement of the C-2 chlorine with the 2,2,2-trifluoroethoxide nucleophile while preserving the C-3 bromine for subsequent, value-adding transformations. This makes 3-Bromo-2-chloropyridine a superior starting material compared to 2,3-dibromopyridine, where competitive substitution could be an issue.

Caption: Orthogonal reactivity of 3-Bromo-2-chloropyridine.

Part 2: A Field-Proven Synthetic Protocol

The transformation of 3-Bromo-2-chloropyridine into the target product is effectively a Williamson ether synthesis, where a deprotonated alcohol acts as the nucleophile.[11][12][13] Success hinges on the careful selection of base, solvent, and reaction temperature to maximize yield and minimize side reactions.

Key Experimental Parameters and Causality

| Parameter | Selection | Rationale & Justification |

| Nucleophile Source | 2,2,2-Trifluoroethanol | The alcohol precursor to the active nucleophile. Its electron-withdrawing CF₃ group makes the hydroxyl proton significantly more acidic than that of ethanol, facilitating deprotonation. |

| Base | Sodium Hydride (NaH), 60% dispersion in oil | NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium trifluoroethoxide salt in situ. This drives the equilibrium towards the active nucleophile, ensuring a high reaction rate. Anhydrous conditions are critical as NaH reacts violently with water.[11] |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | A polar aprotic solvent is required. DMF effectively solvates the sodium cation (Na⁺), leaving the trifluoroethoxide anion "naked" and highly nucleophilic.[14] Its high boiling point (153 °C) also allows for a wide range of reaction temperatures. |

| Temperature | 60-80 °C | Heating is necessary to overcome the activation energy of the reaction. This temperature range provides a balance between achieving a reasonable reaction rate (typically within hours) and preventing potential side reactions or decomposition of the solvent/reagents. |

Detailed Step-by-Step Experimental Protocol

Safety Precaution: This procedure involves sodium hydride, which is highly flammable and reacts violently with water. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

-

Apparatus Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a reflux condenser, and a nitrogen inlet. The entire apparatus is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

-

Base Suspension: To the reaction flask, add anhydrous N,N-Dimethylformamide (DMF, 10 mL per 1 g of 3-bromo-2-chloropyridine). Under a gentle flow of nitrogen, carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in one portion. Begin stirring to create a suspension.

-

Nucleophile Formation: In a separate, dry flask, dissolve 2,2,2-trifluoroethanol (1.5 equivalents) in a small amount of anhydrous DMF. Using a syringe, add this solution dropwise to the stirred NaH suspension at 0 °C (ice bath). Vigorous hydrogen gas evolution will be observed. Allow the mixture to stir at this temperature for 30 minutes after the addition is complete to ensure full formation of the sodium 2,2,2-trifluoroethoxide.

-

Substrate Addition: Dissolve 3-bromo-2-chloropyridine (1.0 equivalent) in anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Very carefully and slowly quench the reaction by the dropwise addition of deionized water to destroy any excess NaH.

-

Once the gas evolution ceases, dilute the mixture with more water and transfer it to a separatory funnel.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

-

-

Purification:

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a clear oil or low-melting solid.

-

Part 3: Product Characterization

The identity and purity of the synthesized compound must be rigorously confirmed.

| Property | Value | Source |

| Chemical Formula | C₇H₅BrF₃NO | [15][16][17] |

| Molecular Weight | 256.02 g/mol | [15][17] |

| CAS Number | 760207-89-4 | [15][18][19] |

| Appearance | White powder or clear oil | [18] |

| Purity (Typical) | >98% | [15][17] |

Standard Analytical Confirmation:

-

¹H NMR: Will show characteristic shifts for the aromatic protons on the pyridine ring and a quartet for the -OCH₂- protons due to coupling with the adjacent fluorine atoms.

-

¹⁹F NMR: Will show a triplet corresponding to the -CF₃ group.

-

Mass Spectrometry (MS): Will show the molecular ion peak (M⁺) with the characteristic isotopic pattern for a compound containing one bromine atom.

-

HPLC: To confirm the purity of the final product.

Conclusion

The synthesis of this compound is a robust and reliable process rooted in the fundamental principles of nucleophilic aromatic substitution. The strategic choice of 3-bromo-2-chloropyridine as the starting material provides an elegant solution for the selective introduction of the trifluoroethoxy moiety at the activated C-2 position, while preserving the C-3 bromine for subsequent, powerful cross-coupling reactions. This makes the title compound an exceptionally valuable building block for creating diverse and complex molecular architectures, underscoring its importance for professionals in drug development and discovery.

References

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]

-

Explain mechanisms and orientation of nucleophilic substitution in pyridine. (2025). Filo. [Link]

-

Du, P., Zhao, J., Liu, S., & Yue, Z. (2025). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Royal Society of Chemistry. [Link]

-

Nucleophilic Aromatic Substitution of Pyridine. (n.d.). Pearson+. [Link]

-

(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. [Link]

-

3-Bromo-2-(2, 2, 2-trifluoroethoxy)pyridine, min 98%, 25 grams. (n.d.). Oakwood Chemical. [Link]

-

The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

-

This compound. (n.d.). PubChemLite. [Link]

-

This compound, 98% Purity, C7H5BrF3NO, 10 grams. (n.d.). Anaxopure. [Link]

- CN104130183A - Synthetic method for 3-bromopyridine. (n.d.).

- CN104974081A - Synthetic method of 3-bromopyridine. (n.d.).

-

Concerted Nucleophilic Aromatic Substitution Reactions. (2018). PubMed Central, NIH. [Link]

-

This compound | 760207-89-4. (n.d.). BuyersGuideChem. [Link]

-

The Williamson Ether Synthesis. (2019). Chemistry LibreTexts. [Link]

-

Williamson Ether Synthesis. (2014). Chem-Station Int. Ed. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

- CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide. (n.d.).

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. [Link]

-

Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. (2009). ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (2020). Semantic Scholar. [Link]

-

3-Bromo-2-chloropyridine. (n.d.). PubChem. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. (a) Explain mechanisms and orientation of nucleophilic substitution in py.. [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 3-Bromo-2-chloropyridine 98 52200-48-3 [sigmaaldrich.com]

- 8. 3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 15. calpaclab.com [calpaclab.com]

- 16. PubChemLite - this compound (C7H5BrF3NO) [pubchemlite.lcsb.uni.lu]

- 17. calpaclab.com [calpaclab.com]

- 18. This compound, CasNo.760207-89-4 BOC Sciences United States [bocscichem.lookchem.com]

- 19. This compound | 760207-89-4 - BuyersGuideChem [buyersguidechem.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

Introduction: Strategic Importance in Medicinal Chemistry

In the landscape of modern drug discovery, halogenated and functionalized pyridine scaffolds are indispensable building blocks.[1][2] 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine (CAS No: 760207-89-4) is a particularly valuable intermediate, merging several key structural features that are highly sought after by medicinal chemists.[3][4] The bromine atom at the 3-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures.[1][5]

Simultaneously, the 2-(2,2,2-trifluoroethoxy) group imparts unique physicochemical properties. The trifluoromethyl moiety is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity by altering the electronic nature of the molecule.[1][2] This strategic combination of a reactive handle for diversification and a property-modulating group makes this compound a critical component in the synthesis of novel therapeutics across various disease areas, including oncology, neuroscience, and infectious diseases.[1] This guide provides a detailed, field-proven protocol for its synthesis, grounded in established chemical principles.

Overall Reaction Scheme & Mechanistic Overview

The synthesis of this compound is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The general transformation is outlined below:

Overall Reaction:

This reaction proceeds through the SNAr mechanism, a two-step addition-elimination process.[6] The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to attack by nucleophiles.[7][8]

Mechanistic Steps:

-

Nucleophile Formation: A strong base, typically Sodium Hydride (NaH), deprotonates the hydroxyl group of 2,2,2-trifluoroethanol to generate the highly nucleophilic 2,2,2-trifluoroethoxide anion.

-

Nucleophilic Attack (Addition): The trifluoroethoxide anion attacks the C2 position of the 2,3-dibromopyridine ring. This position is electronically favorable for attack due to the electron-withdrawing effect of the ring nitrogen. This step temporarily disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.[6][9][10]

-

Leaving Group Departure (Elimination): The aromaticity of the pyridine ring is restored by the expulsion of a bromide ion from the C2 position. Bromide is a good leaving group, facilitating this final step to yield the desired product.[6]

The regioselectivity, favoring substitution at the C2 position over the C3 position, is a key feature of this reaction on dihalopyridines, driven by the electronic activation provided by the ring nitrogen.[7][11]

Detailed Experimental Protocol

This protocol describes a robust and scalable method for the synthesis of this compound.

Materials & Reagents:

-

2,3-Dibromopyridine (98%+)

-

2,2,2-Trifluoroethanol (99%+)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc), ACS grade

-

Hexanes, ACS grade

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Septa and needles for inert atmosphere techniques

-

Ice-water bath

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup:

-

Place a magnetic stir bar into a 250 mL three-necked round-bottom flask. Oven-dry the flask and allow it to cool to room temperature under a stream of dry nitrogen or argon.

-

Maintain an inert atmosphere throughout the reaction.

-

-

Nucleophile Generation:

-

To the flask, add Sodium Hydride (1.2 eq., e.g., 1.0 g, 25.0 mmol, for a 20.8 mmol scale reaction).

-

Carefully wash the NaH dispersion with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes via cannula.

-

Suspend the washed NaH in anhydrous DMF (50 mL).

-

Cool the suspension to 0 °C using an ice-water bath.

-

In a separate flask, prepare a solution of 2,2,2-Trifluoroethanol (1.1 eq., 2.29 g, 22.9 mmol) in anhydrous DMF (10 mL).

-

Add the trifluoroethanol solution dropwise to the NaH suspension over 15-20 minutes, ensuring the temperature remains below 5 °C. Vigorous hydrogen gas evolution will be observed.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium trifluoroethoxide.

-

-

SNAr Reaction:

-

Prepare a solution of 2,3-Dibromopyridine (1.0 eq., 5.0 g, 20.8 mmol) in anhydrous DMF (15 mL).

-

Add the 2,3-dibromopyridine solution dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature and then carefully quench by slowly adding it to a beaker of ice water (200 mL).

-

Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude residue is purified by flash column chromatography on silica gel.

-

A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% EtOAc in hexanes), is effective.

-

Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.

-

Data Presentation: Comparative Analysis

The choice of base and solvent can significantly influence reaction time and yield. Below is a summary of typical conditions reported in the literature and patents.

| Parameter | Condition A | Condition B | Rationale & Insights |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion.[8] K₂CO₃ is a milder, less hazardous base, but may require higher temperatures or longer reaction times. |

| Solvent | DMF | DMSO | DMF and DMSO are polar aprotic solvents that are excellent for SNAr reactions. They effectively solvate the cationic counter-ion (Na⁺) while leaving the alkoxide nucleophile relatively unsolvated and highly reactive.[8] |

| Temperature | 60-70 °C | 80-100 °C | The reaction temperature is a critical parameter. Higher temperatures can accelerate the reaction but may also lead to side products. Optimization is key. |

| Typical Yield | 75-90% | 60-80% | The stronger base (NaH) generally provides higher yields under optimized conditions. |

Visualizations: Workflow and Mechanism

Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the synthesis protocol.

Caption: A streamlined workflow for the synthesis of the target compound.

SNAr Reaction Mechanism Diagram

This diagram details the electronic movements during the key mechanistic steps.

Caption: The two-step Addition-Elimination mechanism of the SNAr reaction.

Safety & Handling Considerations

-

Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[12] It is also corrosive and can cause severe skin and eye burns.[13]

-

Handling: Always handle NaH in an inert atmosphere (glovebox or under nitrogen/argon).[12] Wear appropriate Personal Protective Equipment (PPE), including flame-retardant lab coat, safety goggles, and nitrile gloves.[14][15]

-

Quenching: Quench residual NaH and reaction mixtures with extreme caution, typically by slow, dropwise addition of isopropanol or ethanol at 0 °C before adding water.

-

Spills: In case of a spill, do NOT use water.[14] Smother the spill with dry sand, soda ash, or a Class D fire extinguisher.[12][14]

-

-

2,3-Dibromopyridine & DMF: These reagents should be handled in a well-ventilated chemical fume hood. Avoid inhalation and skin contact.

-

2,2,2-Trifluoroethanol: This is an irritant. Handle with standard laboratory precautions, including gloves and safety glasses.

References

- The Role of Halogenated Pyridines in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- Common Name: SODIUM HYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov.

- Sodium Hydride - Standard Operating Procedure. (2012, December 14). UC Center for Laboratory Safety.

- Sodium Hydride SOP. (n.d.). Clemson University.

- SAFETY DATA SHEET - Sodium Hydride. (2025, December 23). Sigma-Aldrich.

- 3-Bromo-2-(2, 2, 2-trifluoroethoxy)pyridine, min 98%, 25 grams. (n.d.). Bioland Scientific LLC.

- The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- MSDS for SODIUM HYDRIDE. (n.d.). Alkali Metals Limited.

- Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks.

- SNAr reaction mechanism. (2020, February 2). ChemHelp ASAP.

- The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- SNAr reactions of pi-deficient aromatic rings. (2020, February 2). ChemHelp ASAP.

- Directed nucleophilic aromatic substitution reaction. (n.d.). The Royal Society of Chemistry.

- Nucleophilic aromatic substitution. (n.d.). Wikipedia.

- Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. (n.d.). PrepChem.com.

- This compound. (n.d.). PubChemLite.

- This compound, 98% Purity, C7H5BrF3NO, 10 grams. (n.d.). LabAlley.

- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. (2025). BenchChem.

- 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts.

- Synthetic method of 3-bromopyridine. (2015, October 14). Google Patents.

- Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. (2025, August 6). ResearchGate.

- Troubleshooting low yields in nucleophilic substitution of fluoropyridines. (2025). BenchChem.

- 2-bromopyridine. (n.d.). Organic Syntheses Procedure.

- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central - NIH.

- Pyridine synthesis. (n.d.). Organic Chemistry Portal.

- 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts.

- This compound. (n.d.). BLDpharm.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. calpaclab.com [calpaclab.com]

- 4. calpaclab.com [calpaclab.com]

- 5. nbinno.com [nbinno.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 13. alkalimetals.com [alkalimetals.com]

- 14. nj.gov [nj.gov]

- 15. media.clemson.edu [media.clemson.edu]

A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preparation of 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine, a valuable heterocyclic building block in modern drug discovery. The document elucidates the strategic rationale behind the synthetic approach, focusing on the principles of nucleophilic aromatic substitution (SNAr). A detailed, field-proven experimental protocol is presented, designed for reproducibility and scalability. This guide emphasizes the causality behind experimental choices, safety considerations, and methods for characterization to ensure scientific integrity and empower researchers to confidently synthesize this key intermediate.

Strategic Importance in Medicinal Chemistry

Pyridine derivatives are a cornerstone of pharmaceutical development, forming the core scaffold of numerous FDA-approved drugs.[1] The specific molecule, this compound, offers a strategic combination of functionalities for the medicinal chemist. The pyridine ring itself provides a basic nitrogen atom, which can be crucial for salt formation and aqueous solubility, while also acting as a hydrogen bond acceptor.[1]

The true value of this intermediate lies in its distinct substituents:

-

3-Bromo Group: This serves as a versatile synthetic handle. It is primed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[2]

-

2-(2,2,2-trifluoroethoxy) Group: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[2][3] The trifluoroethoxy moiety, in particular, can significantly alter the electronic properties of the pyridine ring and confer desirable pharmacokinetic attributes to a final drug candidate.

Therefore, the reliable synthesis of this building block is a critical enabling step in the discovery of novel therapeutics.

The Synthetic Rationale: A Nucleophilic Aromatic Substitution Approach

The most direct and efficient route to this compound is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is a variation of the classic Williamson Ether Synthesis, adapted for an aromatic substrate.[4][5][6]

The overall transformation is:

Mechanistic Principles

Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the pyridine ring contains an electronegative nitrogen atom, which withdraws electron density from the ring carbons, making them more electrophilic and susceptible to attack by a strong nucleophile.[7][8] This effect is most pronounced at the ortho (C2, C6) and para (C4) positions.

The SNAr mechanism proceeds via a two-step addition-elimination pathway:[7][8]

-

Nucleophilic Addition: The potent nucleophile, sodium 2,2,2-trifluoroethoxide (generated in situ), attacks the C2 carbon of 2,3-dibromopyridine. This position is activated by the ring nitrogen and bears a good leaving group (bromide). This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex , where the aromaticity of the ring is temporarily broken.[8]

-

Elimination (Re-aromatization): The Meisenheimer complex is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing nitrogen atom. The complex rapidly collapses, restoring aromaticity by expelling the most labile leaving group, which is the bromide ion at the C2 position.

The diagram below illustrates this mechanistic pathway.

Caption: SNAr Mechanism for Synthesis

Causality Behind Experimental Choices

-

Starting Material: 2,3-Dibromopyridine is the ideal substrate. The bromine at the 2-position is significantly more activated towards nucleophilic substitution than the one at the 3-position due to the proximity of the electron-withdrawing ring nitrogen. This provides excellent regioselectivity for the desired product.

-

Base: Sodium hydride (NaH) is a strong, non-nucleophilic base. It is used to quantitatively deprotonate 2,2,2-trifluoroethanol to form the highly nucleophilic alkoxide. Its insolubility in most organic solvents allows the reaction to be controlled, and the only byproduct is benign hydrogen gas.

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) is required. These solvents effectively solvate the sodium counter-ion of the alkoxide but do not participate in hydrogen bonding, which would otherwise shield and deactivate the nucleophile.[9] This maximizes the nucleophilicity of the trifluoroethoxide, accelerating the reaction.

-

Temperature: The initial deprotonation is performed at a low temperature (0 °C) to control the exothermic reaction and the rate of hydrogen gas evolution. The subsequent substitution reaction is typically heated to provide sufficient thermal energy to overcome the activation barrier of the Meisenheimer complex formation.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step is designed to ensure the reaction proceeds efficiently and safely, with checkpoints for monitoring progress.

Diagram of Experimental Workflow

Caption: Step-by-step experimental workflow.

Materials and Equipment

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Eq. | Notes |

| 2,3-Dibromopyridine | 236.89 | 10.0 | 1.0 | Substrate |

| 2,2,2-Trifluoroethanol | 100.04 | 12.0 | 1.2 | Nucleophile precursor |

| Sodium Hydride (60% disp.) | 24.00 (as NaH) | 13.0 | 1.3 | Base, handle with extreme care |

| Anhydrous DMF | - | ~50 mL | - | Solvent, ensure dryness |

| Ethyl Acetate | - | As needed | - | Extraction solvent |

| Brine | - | As needed | - | Aqueous wash |

| Anhydrous Sodium Sulfate | - | As needed | - | Drying agent |

| Silica Gel | - | As needed | - | For chromatography |

-

Equipment: Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet, dropping funnel, heating mantle with temperature control, standard glassware for work-up and chromatography.

Step-by-Step Procedure

-

System Preparation: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Nucleophile Generation:

-

To the flask, add anhydrous DMF (30 mL) followed by 2,2,2-trifluoroethanol (1.2 eq.).

-

Cool the solution to 0 °C using an ice-water bath.

-

CAUTION: Sodium hydride reacts violently with water and is pyrophoric. Handle only in an inert atmosphere. Add sodium hydride (60% dispersion in mineral oil, 1.3 eq.) portion-wise over 15 minutes. Vigorous bubbling (H₂ evolution) will be observed.

-

Stir the resulting slurry at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.

-

-

Substitution Reaction:

-

Dissolve 2,3-dibromopyridine (1.0 eq.) in anhydrous DMF (20 mL) and add it dropwise to the reaction mixture at 0 °C.

-

Once the addition is complete, slowly warm the reaction mixture to 80 °C and maintain for 4-6 hours.

-

Self-Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the 2,3-dibromopyridine spot and the appearance of a new, higher Rf product spot indicates reaction progression.

-

-

Work-up and Extraction:

-

After the reaction is complete (as determined by TLC), cool the mixture to 0 °C.

-

CAUTION: Quenching unreacted NaH is highly exothermic. Very slowly and carefully add deionized water dropwise to quench any remaining sodium hydride.

-

Transfer the mixture to a separatory funnel and dilute with more water and ethyl acetate.

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The resulting crude oil is purified by flash column chromatography on silica gel.

-

A gradient elution, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is effective at separating the product from nonpolar impurities and any unreacted starting material.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a colorless to pale yellow oil.

-

Product Characterization and Data

The identity and purity of the final compound must be confirmed by analytical methods.

| Parameter | Data | Source(s) |

| Molecular Formula | C₇H₅BrF₃NO | [10][11][12][13] |

| Molecular Weight | 256.02 g/mol | [10][13] |

| CAS Number | 760207-89-4 | [10][12][13][14] |

| Appearance | Colorless to pale yellow oil | |

| Typical Yield | 65-85% (post-chromatography) | |

| Purity | >98% (by GC or ¹H NMR) | [10][13] |

| ¹H NMR (CDCl₃) | δ ~7.9 (d), ~7.1 (dd), ~4.7 (q) ppm (Predicted) | |

| ¹⁹F NMR (CDCl₃) | δ ~-74 ppm (t) (Predicted) | |

| Mass Spec (ESI+) | m/z 256, 258 [M+H]⁺ (Isotopic pattern for Br) | [15] |

Safety and Handling

-

3-Bromopyridine derivatives: These compounds are generally considered harmful if swallowed and can cause skin and serious eye irritation.[16][17] May cause respiratory irritation.[16][17][18]

-

Sodium Hydride (NaH): Highly flammable solid. In contact with water, it releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage. All operations involving NaH must be conducted under an inert atmosphere by trained personnel.

-

Dimethylformamide (DMF): A combustible liquid that is a known reproductive toxin. Avoid inhalation and skin contact.

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[17]

References

- Jubilant Ingrevia.

- MSDS of 3-Bromo-2-(trifluoromethyl)pyridine. (2009-03-22).

- 3-Bromo-2-(2, 2, 2-trifluoroethoxy)pyridine, min 98%, 25 grams. St. Augustine Scientific.

- 3-Bromopyridine Safety D

- The Role of Pyridine Intermedi

- Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. PrepChem.com.

- The Role of Fluorinated Pyridines in Modern Drug Discovery. Medium.

- This compound | C7H5BrF3NO | CID 22591254. PubChem.

- CN104130183A - Synthetic method for 3-bromopyridine.

- This compound | 760207-89-4. BuyersGuideChem.

- Nucleophilic arom

- This compound. PubChemLite.

- 3-bromo-5-(2,2,2-trifluoroethoxy)pyridine. PubChemLite.

- This compound, 98% Purity, C7H5BrF3NO, 10 grams. St. Augustine Scientific.

- CN104974081A - Synthetic method of 3-bromopyridine.

- Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide | Request PDF.

- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. (2004-09-06).

- Pyridine synthesis. Organic Chemistry Portal.

- Williamson Ether Synthesis reaction. BYJU'S.

- The Williamson Ether Synthesis. University of Missouri–St. Louis.

- Williamson ether synthesis. Wikipedia.

- Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, NIH.

- A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. (2021).

- Williamson Ether Synthesis.

- 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2022-02-02).

- 760207-89-4|this compound. BLDpharm.

- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.

- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed Central, NIH. (2022-11-17).

- Singh, U. P., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central, NIH.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. calpaclab.com [calpaclab.com]

- 11. This compound | C7H5BrF3NO | CID 22591254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 760207-89-4 - BuyersGuideChem [buyersguidechem.com]

- 13. calpaclab.com [calpaclab.com]

- 14. 760207-89-4|this compound|BLD Pharm [bldpharm.com]

- 15. PubChemLite - this compound (C7H5BrF3NO) [pubchemlite.lcsb.uni.lu]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. fishersci.com [fishersci.com]

- 18. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine (CAS Number: 760207-89-4)

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine, a key building block for researchers, scientists, and drug development professionals. The document details its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and its emerging applications, particularly in the field of targeted protein degradation. This guide is intended to be a valuable resource, offering practical insights into the utilization of this versatile trifluoroethoxylated pyridine derivative.

Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug candidates.[1] The introduction of fluorine atoms into organic molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity. Consequently, the strategic incorporation of fluorinated substituents onto a pyridine core represents a powerful approach in modern drug design.

This compound (CAS: 760207-89-4) is a prime example of such a strategically functionalized building block. It combines the advantageous properties of the pyridine ring with a trifluoroethoxy group at the 2-position and a bromine atom at the 3-position. The trifluoroethoxy moiety can enhance metabolic stability and binding interactions, while the bromine atom serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. This compound is of particular interest as a building block for Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug discovery.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis and research.

Physicochemical Data

| Property | Value |

| CAS Number | 760207-89-4 |

| Molecular Formula | C₇H₅BrF₃NO |

| Molecular Weight | 256.0 g/mol |

| Appearance | White to off-white solid or powder |

| Purity | Typically ≥97% |

| Storage | Room temperature, sealed from moisture and air |

This data is compiled from commercially available sources.

Spectroscopic Characterization (Predicted)

2.2.1. ¹H NMR (400 MHz, CDCl₃):

The proton NMR spectrum is expected to show three distinct signals in the aromatic region and a quartet for the methylene protons.

-

δ 8.1-8.3 ppm (dd, 1H): The proton at the 6-position of the pyridine ring, coupled to the protons at the 4 and 5-positions.

-

δ 7.6-7.8 ppm (dd, 1H): The proton at the 4-position, coupled to the protons at the 5 and 6-positions.

-

δ 7.0-7.2 ppm (t, 1H): The proton at the 5-position, coupled to the protons at the 4 and 6-positions.

-

δ 4.6-4.8 ppm (q, 2H, J ≈ 8 Hz): The methylene protons of the trifluoroethoxy group, split into a quartet by the three fluorine atoms.

2.2.2. ¹³C NMR (100 MHz, CDCl₃):

The carbon NMR will display signals for the five carbons of the pyridine ring and two for the trifluoroethoxy group.

-

δ 160-165 ppm: C2 carbon, attached to the oxygen.

-

δ 140-145 ppm: C6 carbon.

-

δ 138-142 ppm: C4 carbon.

-

δ 120-125 ppm (q, J ≈ 277 Hz): The trifluoromethyl carbon, appearing as a quartet due to coupling with the three fluorine atoms.

-

δ 115-120 ppm: C5 carbon.

-

δ 110-115 ppm: C3 carbon, attached to bromine.

-

δ 65-70 ppm (q, J ≈ 35 Hz): The methylene carbon of the trifluoroethoxy group, appearing as a quartet due to coupling with the three fluorine atoms.

2.2.3. ¹⁹F NMR (376 MHz, CDCl₃):

The fluorine NMR should exhibit a single triplet.

-

δ -74 to -76 ppm (t, 3F, J ≈ 8 Hz): The three fluorine atoms of the trifluoromethyl group, coupled to the two methylene protons.

2.2.4. Mass Spectrometry (ESI+):

The predicted mass-to-charge ratios for common adducts are:

-

[M+H]⁺: 255.96, 257.96 (isotopic pattern for bromine)

-

[M+Na]⁺: 277.94, 279.94 (isotopic pattern for bromine)

Synthesis of this compound

The most logical and efficient synthetic route to this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages the electrophilicity of a di-halogenated pyridine precursor.

Proposed Synthetic Pathway

The synthesis involves the reaction of 2,3-dibromopyridine with 2,2,2-trifluoroethanol in the presence of a strong base. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom at the 3-position activates the 2-position for nucleophilic attack by the trifluoroethoxide anion.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (General Method)

This protocol is a general procedure based on the Williamson ether synthesis and SₙAr reactions of halopyridines.[2][3][4][5] Optimization may be required to achieve the best results.

Materials and Reagents:

-

2,3-Dibromopyridine

-

2,2,2-Trifluoroethanol

-

Sodium Hydride (60% dispersion in mineral oil) or anhydrous Potassium Carbonate

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents, carefully washed with hexanes to remove mineral oil) or anhydrous potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous DMF or THF via syringe.

-

Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Addition of Halopyridine: Add a solution of 2,3-dibromopyridine (1.0 equivalent) in a minimal amount of anhydrous DMF or THF to the reaction mixture dropwise.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the bromine atom at the 3-position, which can be readily functionalized using a variety of palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

-

Suzuki Coupling: The bromine atom can be coupled with boronic acids or esters to form new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes provides access to 3-alkynyl-2-(2,2,2-trifluoroethoxy)pyridine derivatives.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, introducing a wide range of primary and secondary amines at the 3-position.

-

Heck Coupling: Alkenes can be coupled at the 3-position to introduce vinyl groups.

Application in Targeted Protein Degradation (PROTACs)

This compound is a valuable building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it.

Caption: General workflow for utilizing the building block in PROTAC synthesis.

In a typical PROTAC synthesis, the 3-bromo position of the title compound is functionalized, for example, via a Suzuki coupling, to introduce a ligand that binds to the protein of interest (POI). The resulting intermediate is then further modified to attach a linker, which is subsequently coupled to a ligand that binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). The trifluoroethoxy group in this building block can contribute to improved cell permeability and metabolic stability of the final PROTAC molecule.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the safety precautions can be inferred from related compounds such as 3-bromopyridine.[2][6]

Hazard Statements (Anticipated):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a strategically designed building block that holds significant potential for the synthesis of novel bioactive molecules, particularly in the rapidly advancing field of targeted protein degradation. Its trifluoroethoxylated pyridine core offers desirable physicochemical properties, while the bromine handle provides a versatile point for synthetic diversification. This guide provides researchers with the foundational knowledge and a practical synthetic framework to effectively utilize this valuable compound in their drug discovery and development endeavors.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Retrieved from [Link]

-

PubMed Central. (n.d.). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent advances in targeted protein degraders as potential therapeutic agents. Retrieved from [Link]

- Google Patents. (n.d.). Pharmaceutical compositions of PROTAC compounds and uses thereof.

-

PubMed Central. (n.d.). PROTAC-PatentDB: A PROTAC Patent Compound Dataset. Retrieved from [Link]

-

PubMed Central. (n.d.). Targeted protein degradation: advances in drug discovery and clinical practice. Retrieved from [Link]

-

PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine for Advanced Research Applications

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the physical and chemical properties of 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine. As a key building block, particularly in the synthesis of PROTACs and other complex therapeutic agents, a thorough understanding of its characteristics is paramount for its effective application.[1] This guide moves beyond a simple data sheet to provide insights into the causality behind its properties and its strategic utility in modern synthetic chemistry.

Core Physicochemical Properties and Identifiers

This compound is a halogenated pyridine derivative whose structure is optimized for subsequent synthetic transformations. The strategic placement of a bromine atom and a trifluoroethoxy group on the pyridine scaffold imparts a unique combination of reactivity and physicochemical properties.

Quantitative data for this compound are summarized in the table below. It is important to note that while the compound is commercially available, extensive characterization data such as melting and boiling points are not consistently reported in publicly accessible literature, which is common for specialized synthetic intermediates.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 760207-89-4 | [1][2][3] |

| Molecular Formula | C₇H₅BrF₃NO | [1][4][5] |

| Molecular Weight | 256.02 g/mol | [1][2][3][6] |

| Appearance | Typically a white to off-white powder or solid | [7] |

| Purity | Commercially available at ≥97% or 98% | [1][3][7] |

| Solubility | While quantitative data is scarce, its structure suggests good solubility in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. Its solubility in protic solvents like methanol and ethanol is likely moderate, while it is expected to be poorly soluble in water. | N/A |

| Storage | Store in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere at room temperature.[6] |

Spectroscopic and Analytical Characterization

Mass Spectrometry (MS): This is the primary technique for confirming the molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Predicted mass-to-charge ratios (m/z) for common adducts are critical for identification in complex reaction mixtures.[5]

| Adduct | Predicted m/z |

| [M+H]⁺ | 255.95793 |

| [M+Na]⁺ | 277.93987 |

| [M-H]⁻ | 253.94337 |

| [M+NH₄]⁺ | 272.98447 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a single signal for the methylene (-CH₂) protons. The aromatic protons will appear as multiplets in the 7.0-8.5 ppm range. The methylene protons will appear as a characteristic quartet around 4.8-5.2 ppm due to coupling with the three adjacent fluorine atoms (³J-hf).

-

¹³C NMR: The spectrum will display seven distinct carbon signals. The carbon of the -CH₂- group will be split into a quartet by the fluorine atoms. The five aromatic carbons will appear in the 110-160 ppm range, with the carbon atoms bonded to bromine, nitrogen, and oxygen showing characteristic shifts.

-

¹⁹F NMR: A single, sharp signal, likely a triplet due to coupling with the two methylene protons (³J-hf), is expected in the region typical for trifluoromethyl groups (approx. -70 to -80 ppm, relative to CFCl₃).

Infrared (IR) Spectroscopy: The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups. Expected characteristic absorption bands include:

-

C-F Stretch: Strong, prominent bands in the 1100-1300 cm⁻¹ region.[8]

-

C-O Stretch (Aryl Ether): A strong band around 1250-1300 cm⁻¹.[9]

-

Aromatic C=C and C=N Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.[8]

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.[8]

-

C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹.

Synthesis and Purification Workflow

This compound is produced synthetically. A highly plausible and efficient method is the nucleophilic aromatic substitution (SₙAr) of a suitable precursor, such as 3-bromo-2-chloropyridine, with 2,2,2-trifluoroethanol. The trifluoroethoxy group is a strong electron-withdrawing group, which activates the 2-position of the pyridine ring for nucleophilic attack.

Proposed Synthesis Protocol

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity can be confirmed using the spectroscopic methods outlined in Section 2.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (10 mL/mmol of the limiting reagent).

-

Alkoxide Formation: To the stirred solvent, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the sodium trifluoroethoxide nucleophile in situ, preventing side reactions.

-

Nucleophile Generation: Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the alkoxide, observed by the cessation of hydrogen gas evolution.

-

SₙAr Reaction: Dissolve 3-bromo-2-chloropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.[10][11]

-

Reaction Progression: Heat the mixture to 80-90 °C and monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is rooted in the differential reactivity of its substituents.

-

The Bromine Handle: The bromine atom at the 3-position is the primary site for synthetic elaboration. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[12] This allows for the precise and controlled introduction of diverse aryl, heteroaryl, alkyl, or amino groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

-

The Trifluoroethoxy Group: This moiety is not merely a placeholder; it is a strategic addition. The strong electron-withdrawing nature of the fluorine atoms can significantly impact the electronic properties of the pyridine ring. Furthermore, this group often enhances metabolic stability by blocking potential sites of oxidation and can improve pharmacokinetic properties such as lipophilicity and cell permeability.[13]

-

The Pyridine Core: The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, found in a multitude of FDA-approved drugs.[14] Its nitrogen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like protein kinases.

The designation of this compound as a "Protein Degrader Building Block" underscores its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] In this context, it can serve as part of the linker or the ligand that binds to the target protein or the E3 ligase.

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate caution. The following information is derived from its Safety Data Sheet (SDS).

GHS Hazard Classification:

-

Flammability: Combustible liquid (Category 4).

-

Acute Toxicity: Toxic if swallowed (Category 3), Fatal in contact with skin (Category 2).

-

Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

-

Organ Toxicity: May cause respiratory irritation (Category 3).

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protection: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling. Avoid breathing vapors or mists.

Storage:

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

-

Store locked up, away from heat, sparks, and open flames.

Conclusion

This compound is a highly valuable and versatile intermediate for researchers in drug discovery and medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic profile, and, most importantly, its strategic functionalization make it an ideal starting point for the synthesis of complex, biologically active molecules. The combination of a reactive bromine handle for cross-coupling and a property-modulating trifluoroethoxy group on a privileged pyridine scaffold ensures its continued relevance in the development of next-generation therapeutics.

References

-

Title: this compound | C7H5BrF3NO | CID 22591254 Source: PubChem URL: [Link]

-

Title: 3-Bromo-2-(2, 2, 2-trifluoroethoxy)pyridine, min 98%, 25 grams Source: LabAlley URL: [Link]

-

Title: MSDS of 3-Bromo-2-(trifluoromethyl)pyridine Source: Capot Chemical URL: [Link]

-

Title: this compound | 760207-89-4 Source: BuyersGuideChem URL: [Link]

-

Title: Pyridine, 3-bromo- Source: NIST WebBook URL: [Link]

-

Title: this compound Source: PubChemLite URL: [Link]

-

Title: 3-Bromo-2-ethoxypyridine - Optional[1H NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

-

Title: Pyridine, 3-bromo- IR Spectrum Source: NIST WebBook URL: [Link]

-

Title: Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide Source: ResearchGate URL: [Link]

-

Title: 3-Bromopyridine Source: Wikipedia URL: [Link]

-

Title: 3-bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine Source: Ark Pharma Scientific Limited URL: [Link]

-

Title: 3-bromo-2-ethoxypyridine - Optional[FTIR] - Spectrum Source: SpectraBase URL: [Link]

-

Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: RSC Publishing URL: [Link]

-

Title: Table of Characteristic IR Absorptions Source: Michigan State University URL: [Link]

-

Title: Infrared Spectroscopy Source: Illinois State University URL: [Link]

-

Title: 3-Bromo-5-(1,2,2-trifluoroethoxy)pyridine Source: PubChem URL: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 760207-89-4 - BuyersGuideChem [buyersguidechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | C7H5BrF3NO | CID 22591254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H5BrF3NO) [pubchemlite.lcsb.uni.lu]

- 6. 760207-89-4|this compound|BLD Pharm [bldpharm.com]

- 7. This compound, CasNo.760207-89-4 BOC Sciences United States [bocscichem.lookchem.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3-溴-2-氯吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine molecular weight

An In-Depth Technical Guide to 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: A Core Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. Its unique structural features—a synthetically versatile brominated pyridine core coupled with a metabolically robust trifluoroethoxy group—position it as a valuable building block, particularly in the development of targeted protein degraders. This document details the molecule's physicochemical properties, outlines a representative synthetic protocol with mechanistic considerations, describes expected analytical characterization, explores its primary applications in drug discovery, and provides essential safety and handling information.

Core Physicochemical & Structural Properties

This compound is a specialized chemical intermediate valued for its precise combination of reactive and stabilizing moieties. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrF₃NO | [1][2] |

| Molecular Weight | 256.02 g/mol | [3] |

| Monoisotopic Mass | 254.95065 Da | [4] |

| CAS Number | 760207-89-4 | [1][2] |

| Appearance | White Powder / Solid | - |

| Purity (Typical) | ≥98% | [1][3] |

| Storage | Store at room temperature, sealed. | [1] |

The molecule's structure features a pyridine ring substituted at the 3-position with a bromine atom, which serves as a key handle for cross-coupling reactions. The 2-position is functionalized with a 2,2,2-trifluoroethoxy group. This fluorinated moiety is known to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity in parent drug candidates.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction, a variant of the classical Williamson ether synthesis.[5][6] This pathway offers a reliable and scalable method for its preparation.

Causality of Experimental Design

The chosen synthetic strategy involves the reaction of an activated halopyridine with the alkoxide of 2,2,2-trifluoroethanol.

-

Choice of Substrate: A common and effective starting material is 3-bromo-2-chloropyridine. The chlorine atom at the 2-position is significantly activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. Fluorine is also an excellent leaving group in SₙAr reactions and 3-bromo-2-fluoropyridine could also be used.[6]

-

Nucleophile Generation: 2,2,2-Trifluoroethanol is deprotonated using a strong, non-nucleophilic base, typically sodium hydride (NaH). This in-situ formation of the sodium 2,2,2-trifluoroethoxide creates a potent nucleophile necessary to displace the halide from the pyridine ring.

-

Solvent Selection: Anhydrous, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal.[6] These solvents effectively solvate the sodium cation without interfering with the nucleophilicity of the alkoxide, thereby accelerating the Sₙ2-like attack.

Representative Experimental Protocol

Reaction: 3-Bromo-2-chloropyridine + Sodium 2,2,2-trifluoroethoxide → this compound + NaCl

Materials:

-

3-Bromo-2-chloropyridine

-

2,2,2-Trifluoroethanol

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

-

Carefully add sodium hydride (1.2 equivalents) to the stirred solvent.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide (cessation of H₂ gas evolution).

-

Add a solution of 3-bromo-2-chloropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Separate the layers. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization Profile

Structural confirmation and purity assessment are critical. The following spectroscopic signatures are expected for this compound.

| Technique | Expected Data |

| ¹H NMR | Pyridine Ring Protons: Three distinct signals in the aromatic region (approx. δ 7.0-8.5 ppm). The proton at C4 will likely be a doublet of doublets, coupled to the protons at C5 and C6. The protons at C5 and C6 will also appear as distinct multiplets. Ethoxy Protons: A quartet (approx. δ 4.8-5.0 ppm) for the -OCH₂- group, showing coupling to the three fluorine atoms (³JHF). |

| ¹³C NMR | Expect 7 distinct carbon signals. The carbon bearing the bromine (C3) and the carbon attached to the ether oxygen (C2) will be identifiable. The CF₃ carbon will appear as a quartet due to C-F coupling. The CH₂ carbon will also be a quartet. |

| ¹⁹F NMR | A single signal, a triplet, corresponding to the three equivalent fluorine atoms of the CF₃ group, coupled to the two adjacent methylene protons (³JFH). |

| Mass Spec (ESI+) | The [M+H]⁺ ion would be observed with a characteristic isotopic pattern for one bromine atom (¹:¹ ratio for ⁷⁹Br and ⁸¹Br) at m/z 256 and 258. |

Applications in Drug Discovery: A Key PROTAC Building Block

The primary utility of this compound is as a versatile intermediate in the synthesis of complex bioactive molecules, most notably Proteolysis-Targeting Chimeras (PROTACs).[1][7]

PROTACs are heterobifunctional molecules designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[8][9] This event-driven pharmacology offers a powerful method to eliminate disease-causing proteins, rather than merely inhibiting them.

Role in PROTAC Architecture

This building block provides a stable and synthetically tractable scaffold for constructing the "linker" region of a PROTAC.

-

Point of Attachment: The bromine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the covalent attachment of a ligand that binds to the target Protein of Interest (POI).

-

Linker Component: The 2-(2,2,2-trifluoroethoxy)pyridine moiety itself becomes an integral part of the linker connecting the POI ligand to the E3 ligase ligand. The trifluoroethoxy group enhances metabolic stability and can contribute to favorable pharmacokinetic properties.

-

Vectorial Control: The defined geometry of the pyridine ring provides a degree of rigidity and directionality to the linker, which is crucial for achieving the correct orientation of the POI and E3 ligase in the ternary complex.

Logical Application Diagram

Caption: Role of the title compound as a scaffold in PROTAC synthesis.

Safety, Handling, and Storage

This compound should be handled only by trained professionals in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE). The following information is based on available safety data sheets for the compound and related structures.[10][11][12]

| Hazard Category | GHS Classification & Precautionary Statements |

| Acute Toxicity | H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P330: Rinse mouth. |

| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |

| Eye Irritation | H319: Causes serious eye irritation. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Respiratory | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |